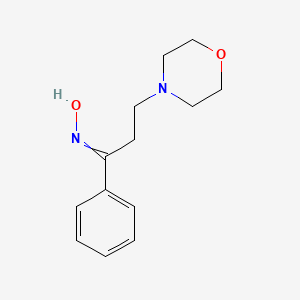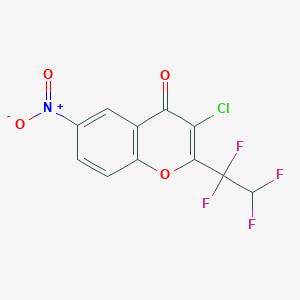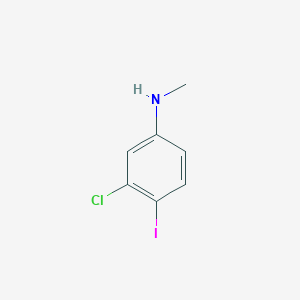![molecular formula C24H23Br2NO5 B12456069 N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide](/img/structure/B12456069.png)
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring bromine and methoxy groups, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with benzamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of bromine atoms with other halogens or functional groups .
Applications De Recherche Scientifique
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The presence of bromine and methoxy groups can enhance its binding affinity and specificity, leading to significant biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-bromobenzamide: Shares structural similarities but lacks the bis(2-bromo-4,5-dimethoxyphenyl)methyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: Another compound with similar functional groups but different overall structure
Uniqueness
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide is unique due to its dual bromine and methoxy substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .
Propriétés
Formule moléculaire |
C24H23Br2NO5 |
|---|---|
Poids moléculaire |
565.2 g/mol |
Nom IUPAC |
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H23Br2NO5/c1-29-19-10-15(17(25)12-21(19)31-3)23(27-24(28)14-8-6-5-7-9-14)16-11-20(30-2)22(32-4)13-18(16)26/h5-13,23H,1-4H3,(H,27,28) |
Clé InChI |
MGKVIEYXPMMYSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(C2=CC(=C(C=C2Br)OC)OC)NC(=O)C3=CC=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12455992.png)

![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12455999.png)



![N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B12456023.png)

![3-{[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12456029.png)
![1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B12456032.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12456035.png)


